molecular formula C10H12N2O B8813982 2-Propen-1-one, 3-(dimethylamino)-1-(4-pyridinyl)-

2-Propen-1-one, 3-(dimethylamino)-1-(4-pyridinyl)-

Cat. No. B8813982
M. Wt: 176.21 g/mol
InChI Key: JZGHSXBVKSMAKH-UHFFFAOYSA-N
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Patent
US04521422

Procedure details

A mixture of 0.10 mole of 4-acetylpyridine and 0.12 mole of N,N-dimethylformamide dibenzylacetal in benzene was refluxed for 8 hours, giving 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C(O[CH:18](OCC1C=CC=CC=1)[N:19]([CH3:21])[CH3:20])C1C=CC=CC=1>C1C=CC=CC=1>[CH3:18][N:19]([CH3:21])[CH:20]=[CH:2][C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(C)C)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CC=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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